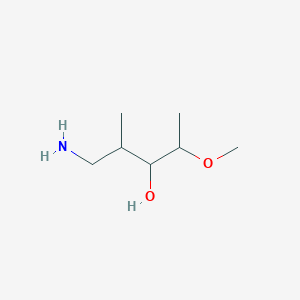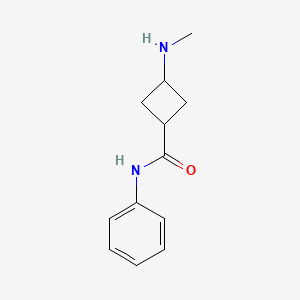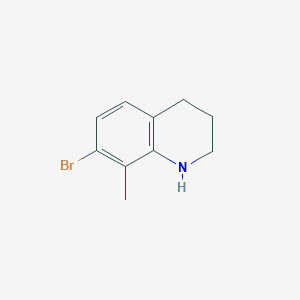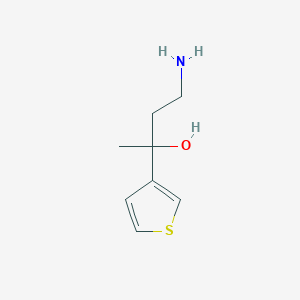
N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, which is attached to the pyrazole moiety
準備方法
The synthesis of N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylphenyl hydrazine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like ethanol. The mixture is heated to facilitate the cyclization process.
Cyclization: The hydrazine reacts with ethyl acetoacetate to form the pyrazole ring through a cyclization reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and reduce production costs.
化学反応の分析
N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazole ring.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced with other functional groups.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, analgesic, or anticancer properties.
Material Science: It can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound is used in biological assays to study its interactions with various enzymes and receptors.
Industrial Applications: It may be utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
N-Phenylpyrazol-4-amine: Lacks the methoxy and methyl groups, which may affect its biological activity and chemical reactivity.
N-(2-Methoxyphenyl)-1H-pyrazol-4-amine: Contains a methoxy group but lacks the methyl group, leading to different steric and electronic properties.
N-(2-Methylphenyl)-1H-pyrazol-4-amine: Contains a methyl group but lacks the methoxy group, which may influence its solubility and reactivity.
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
N-(2-methoxy-5-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3O/c1-8-3-4-11(15-2)10(5-8)14-9-6-12-13-7-9/h3-7,14H,1-2H3,(H,12,13) |
InChIキー |
AZIMPKFRHRBVHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13200560.png)
![3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13200565.png)






![[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13200610.png)

![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13200620.png)
![3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile](/img/structure/B13200627.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B13200646.png)
